molecular formula C9H8N2O6 B1308606 Methyl 4-methyl-3,5-dinitrobenzoate CAS No. 49592-71-4

Methyl 4-methyl-3,5-dinitrobenzoate

Cat. No. B1308606
CAS RN: 49592-71-4
M. Wt: 240.17 g/mol
InChI Key: GQPWXQIRPQMEIJ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,5-dinitrobenzoate is a chemical compound that is related to various research areas, including organic synthesis, crystallography, and material science. While the provided papers do not directly discuss methyl 4-methyl-3,5-dinitrobenzoate, they do provide insights into closely related compounds, which can help infer properties and behaviors of the target molecule.

Synthesis Analysis

The synthesis of related dinitrobenzoate compounds involves multiple steps, including nitration, esterification, and sometimes complexation with other molecules. For instance, the synthesis of 3,5-dinitrobenzonitrile, a closely related compound, was achieved through nitration, esterification, amination, and dehydration starting from benzoic acid, with an overall yield of 42.9% . Similarly, methyl 3,5-dinitrobenzoate was synthesized using a one-pot method of acylation and esterification, aiming to increase yield and reduce pollution . These methods could potentially be adapted for the synthesis of methyl 4-methyl-3,5-dinitrobenzoate.

Molecular Structure Analysis

Crystallographic studies of related compounds provide insights into the molecular structure of dinitrobenzoates. For example, the crystal structure of a 1:1 complex of 3,5-dinitrobenzoic acid and 4-methylpyridine revealed strong NHO hydrogen bonds holding the molecules together, with the heterocyclic moiety appearing as an intermediate between pyridine and pyridinium . This suggests that the methyl group in the 4-position of the benzene ring can influence the molecular interactions and crystal packing of the compound.

Chemical Reactions Analysis

The reactivity of dinitrobenzoate esters has been studied, particularly their reactions with hydroxide ions. Methyl 3,5-dinitrobenzoate was found to undergo competitive nucleophilic attack at both aryl and carbonyl carbon atoms, with the pathway favored by the solvent composition . This indicates that methyl 4-methyl-3,5-dinitrobenzoate may also exhibit similar reactivity patterns, with the potential for nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzoates can be inferred from related studies. For instance, the thermal stability of 2-amino-3-methylpyridinium 3,5-dinitrobenzoate was investigated using thermogravimetry . Additionally, the optical properties of these compounds have been characterized, with some showing large optical transparency windows and significant hyperpolarizability, indicating potential applications in nonlinear optics . These properties are likely to be relevant to methyl 4-methyl-3,5-dinitrobenzoate as well.

Scientific Research Applications

Antifungal Research

  • Application Summary: Methyl 3,5-dinitrobenzoate (MDNB) and its nanoemulsion (MDNB-NE) have been studied for their antifungal activity against strains of Candida albicans . Candida albicans is a common fungus that can cause infections in humans.
  • Methods of Application: The study involved evaluating the antifungal activity of free MDNB and MDNB-NE against strains of Candida albicans . The specific experimental procedures, technical details, or parameters were not provided in the search results.

Environmental Monitoring

  • Application Summary: This compound has been used in the characterization of a range of highly polar nitroaromatic compounds in water samples from a trinitrotoluene-contaminated waste disposal site .
  • Results or Outcomes: The study helped in understanding the contamination level and the range of nitroaromatic compounds present in the waste disposal site .

Drug Synthesis

  • Application Summary: It has been used as a starting reagent for the asymmetric synthesis of the benzazocine core of FR900482 . FR900482 is a natural product with antitumor activity.
  • Results or Outcomes: The study contributed to the synthesis of a compound with potential antitumor activity .

Cleaning Products

  • Application Summary: This compound has been used in the formulation of cleaning products .
  • Results or Outcomes: The study helped in formulating effective cleaning products .

Cosmetics

  • Application Summary: It has been used in the formulation of cosmetics .
  • Results or Outcomes: The study contributed to the development of cosmetic products .

Safety And Hazards

Safety data sheets suggest that exposure to Methyl 4-methyl-3,5-dinitrobenzoate should be minimized. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

methyl 4-methyl-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPWXQIRPQMEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402430
Record name methyl 4-methyl-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3,5-dinitrobenzoate

CAS RN

49592-71-4
Record name methyl 4-methyl-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-methyl-3,5-dinitro-benzoic acid (3) (35.1 g, 155 mmol) in anhydrous methanol (250 mL) is slowly added thionyl chloride (4 mL, 54 mmol). The resulting solution is heated to reflux for 16 hours. The solution is cooled to room temperature and then further cooled in an ice-water bath. The solid that forms is filtered and dried to give 4-methyl-3,5-dinitro-benzoic acid, methyl ester (32) (33.5 g, 139.5 mmol, 90% yield), as a white crystalline solid.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Sala, MV Sargent - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The total synthesis of 4-formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-6-carboxylic acid (psoromic acid)(28), a lichen depsidone, by selective …
Number of citations: 74 pubs.rsc.org
EM Springer - 2013 - scholar.archive.org
Bacterial resistance to antibiotics is becoming increasingly prevalent and dictates a desperate need for new therapies. A means of fighting this resistance is through the exploitation of …
Number of citations: 2 scholar.archive.org

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